molecular formula C8H5ClN2 B8518929 5-Chloro-3-vinylpicolinonitrile

5-Chloro-3-vinylpicolinonitrile

Cat. No.: B8518929
M. Wt: 164.59 g/mol
InChI Key: GIXSHWFJSYBXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-vinylpicolinonitrile (hypothetical structure inferred from analogs) is a substituted picolinonitrile derivative characterized by a chlorine atom at the 5-position and a vinyl group at the 3-position of the pyridine ring. Its nitrile group enhances reactivity for further functionalization, while the chloro and vinyl substituents influence electronic properties and steric interactions.

Properties

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

5-chloro-3-ethenylpyridine-2-carbonitrile

InChI

InChI=1S/C8H5ClN2/c1-2-6-3-7(9)5-11-8(6)4-10/h2-3,5H,1H2

InChI Key

GIXSHWFJSYBXET-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent-Based Comparison

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS No. Key Properties/Applications Reference
5-Chloro-3-(methoxymethyl)picolinonitrile Cl (5), CH₂OCH₃ (3) C₈H₇ClN₂O 182.61 g/mol Not provided Stable at room temperature; used in agrochemical intermediates
3-Chloro-6-methylpicolinonitrile Cl (3), CH₃ (6) C₇H₅ClN₂ 152.58 g/mol 488713-31-1 High similarity (0.76); halogenated analogs for drug discovery
5-Bromo-3-chloro-2-methylpyridine Br (5), Cl (3), CH₃ (2) C₆H₄BrClN 220.46 g/mol 38180-46-0 High similarity (0.90); versatile in cross-coupling reactions
3-(Trifluoromethyl)picolinonitrile CF₃ (3) C₇H₃F₃N₂ 172.11 g/mol 1214377-57-7 High similarity (0.89); electron-withdrawing group enhances stability
5-(Hydroxymethyl)picolinonitrile CH₂OH (5) C₇H₆N₂O 134.13 g/mol 1620-77-5 Polar substituent improves solubility (similarity 0.84)
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile Cl (3), ethynyl-aryl (5) C₁₇H₁₃ClN₂O 296.76 g/mol 1186638-12-9 Extended conjugation for optoelectronic applications

Reactivity and Stability

  • Vinyl vs. Methoxymethyl/Trifluoromethyl: The vinyl group in 5-Chloro-3-vinylpicolinonitrile offers π-bond reactivity for polymerization or Diels-Alder reactions, contrasting with the electron-donating methoxymethyl group (in ) or the electron-withdrawing trifluoromethyl group (in ), which modulate electrophilicity and metabolic stability.
  • Chloro vs.

Physicochemical Properties

  • Solubility: Hydroxymethyl derivatives (e.g., ) show improved aqueous solubility compared to nonpolar substituents like vinyl or trifluoromethyl.
  • Thermal Stability: 5-Chloro-3-(methoxymethyl)picolinonitrile is stable at room temperature, while trifluoromethyl analogs may require inert storage due to hydrolytic sensitivity.

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